molecular formula C22H18ClN5O3 B11489063 8-(4-chlorophenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-chlorophenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11489063
M. Wt: 435.9 g/mol
InChI Key: MLFYQVIJLXHVLN-UHFFFAOYSA-N
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Description

8-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the imidazopurine core. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

8-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The presence of both chlorophenyl and methoxyphenyl groups in 8-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE distinguishes it from similar compounds

Properties

Molecular Formula

C22H18ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H18ClN5O3/c1-25-19-18(20(29)26(2)22(25)30)27-12-17(13-4-10-16(31-3)11-5-13)28(21(27)24-19)15-8-6-14(23)7-9-15/h4-12H,1-3H3

InChI Key

MLFYQVIJLXHVLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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